Pardoprunox (SLV308) is a non-ergot compound investigated for its potential in treating Parkinson's disease []. It acts as a dopamine (DA) D2/D3 and serotonin (5-HT)1A receptor agonist [, ]. While categorized as a partial agonist at D2-like receptors, its behavior can vary depending on the specific brain region [, ].
Serotonergic System: Pardoprunox also functions as a full agonist at serotonin 5-HT1A receptors, primarily demonstrated in the dorsal raphe nucleus (DRN) []. In this region, it effectively suppresses the firing activity of serotonin neurons []. The action on 5-HT1A receptors is further confirmed by the ability of the selective 5-HT1A receptor antagonist WAY-100,635 to prevent and reverse the effects of Pardoprunox [].
Motor Symptom Improvement: Studies in animal models of Parkinson's disease, specifically MPTP-treated common marmosets, have shown that Pardoprunox effectively reverses motor deficits [, ]. This improvement in motor function is comparable to that observed with levodopa and ropinirole, highlighting its potential as a therapeutic agent [].
Dyskinesia Modulation: A significant area of interest lies in the potential of Pardoprunox to mitigate levodopa-induced dyskinesia, a common complication associated with long-term levodopa treatment []. Research suggests that, unlike full dopamine agonists, Pardoprunox might be less likely to prime for dyskinesia or lead to its expression [, ]. This is supported by observations in MPTP-treated marmosets, where Pardoprunox induced only mild dyskinesia compared to the more intense dyskinesia observed with levodopa or ropinirole []. Furthermore, pre-treatment with Pardoprunox attenuated the expression of dyskinesia in response to a subsequent levodopa challenge, indicating a potential protective effect against the development of this side effect [].
Optimizing Dosing and Titration: While research indicates the therapeutic potential of Pardoprunox, further investigation is needed to refine dosing and titration schedules to enhance tolerability []. Clinical trials have shown a higher dropout rate due to adverse events, primarily nausea, somnolence, and dizziness, suggesting that the tested dose ranges might have been higher than therapeutically required and the titration too rapid [, ]. Future studies should focus on identifying optimal dosing strategies that maximize therapeutic benefits while minimizing side effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: